molecular formula C19H25N3O2 B2517019 N-[3-(azepan-1-yl)propyl]-2-(1H-indol-3-yl)-2-oxoacetamide CAS No. 852368-21-9

N-[3-(azepan-1-yl)propyl]-2-(1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2517019
CAS No.: 852368-21-9
M. Wt: 327.428
InChI Key: GPBXJIPEDVERPG-UHFFFAOYSA-N
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Description

This compound is part of the indole derivative family, which is known for its diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .

Scientific Research Applications

N-[3-(azepan-1-yl)propyl]-2-(1H-indol-3-yl)-2-oxoacetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its role in modulating epigenetic markers by inhibiting EZH2, which is involved in gene expression regulation.

    Medicine: Explored for its potential therapeutic effects in treating cancers and other diseases where EZH2 plays a critical role.

    Industry: Utilized in the development of new pharmaceuticals and as a research tool in drug discovery.

Preparation Methods

The synthesis of N-[3-(azepan-1-yl)propyl]-2-(1H-indol-3-yl)-2-oxoacetamide involves several steps. One common method starts with the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides using succinic anhydride, aminoguanidine hydrochloride, and various amines . The reaction conditions often involve microwave irradiation to facilitate the nucleophilic opening of the succinimide ring and subsequent recyclization of the 1,2,4-triazole ring . Industrial production methods may vary but generally follow similar synthetic routes with optimized conditions for large-scale production.

Chemical Reactions Analysis

N-[3-(azepan-1-yl)propyl]-2-(1H-indol-3-yl)-2-oxoacetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The compound exerts its effects by inhibiting the enzyme Histone-lysine N-methyltransferase EZH2. This enzyme is responsible for the methylation of histone proteins, which affects gene expression. By inhibiting EZH2, N-[3-(azepan-1-yl)propyl]-2-(1H-indol-3-yl)-2-oxoacetamide can alter the expression of genes involved in cell proliferation, differentiation, and survival.

Comparison with Similar Compounds

Similar compounds to N-[3-(azepan-1-yl)propyl]-2-(1H-indol-3-yl)-2-oxoacetamide include other indole derivatives and EZH2 inhibitors. Some examples are:

    GSK126: Another EZH2 inhibitor with a similar mechanism of action.

    EPZ-6438 (Tazemetostat): A potent and selective EZH2 inhibitor used in clinical trials for cancer treatment.

This compound is unique due to its specific chemical structure, which provides distinct binding properties and biological activities compared to other similar compounds.

Properties

IUPAC Name

N-[3-(azepan-1-yl)propyl]-2-(1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c23-18(16-14-21-17-9-4-3-8-15(16)17)19(24)20-10-7-13-22-11-5-1-2-6-12-22/h3-4,8-9,14,21H,1-2,5-7,10-13H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPBXJIPEDVERPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CCCNC(=O)C(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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